molecular formula C9H20 B094933 2,2,4,4-Tetramethylpentane CAS No. 1070-87-7

2,2,4,4-Tetramethylpentane

Cat. No.: B094933
CAS No.: 1070-87-7
M. Wt: 128.25 g/mol
InChI Key: GUMULFRCHLJNDY-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentane: is an organic compound with the molecular formula C9H20 di-tert-butylmethane . This compound is a colorless liquid at room temperature and is known for its high octane number, making it a valuable component in high-performance fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,4,4-tetramethylpentane involves several steps. One common method includes the reaction of dimethylzinc with di-isobutylene hydrochloride in dry benzene. The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of isobutylene . This process involves the use of a metal catalyst, such as platinum or palladium, under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylpentane primarily undergoes substitution reactions . For example, it can undergo free radical chlorination , resulting in the formation of various chlorinated isomers .

Common Reagents and Conditions:

    Free Radical Chlorination: This reaction typically requires and to initiate the formation of free radicals.

    Oxidation: Although less common, oxidation reactions can be carried out using strong oxidizing agents like .

Major Products:

Scientific Research Applications

2,2,4,4-Tetramethylpentane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethylpentane in chemical reactions involves the formation of free radicals under specific conditions, such as exposure to ultraviolet light. These free radicals can then participate in substitution reactions, leading to the formation of various products .

Comparison with Similar Compounds

  • 2,2,3,4-Tetramethylpentane
  • 2,2,4-Trimethylpentane
  • 2,2-Dimethylpentane

Comparison: 2,2,4,4-Tetramethylpentane is unique due to its highly branched structure, which contributes to its high octane number and stability. Compared to other similar compounds, it has a higher resistance to knocking in internal combustion engines, making it a preferred choice for high-performance fuel applications .

Properties

IUPAC Name

2,2,4,4-tetramethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMULFRCHLJNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70147870
Record name Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI)
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Molecular Weight

128.25 g/mol
Source PubChem
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 2,2,4,4-Tetramethylpentane
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Vapor Pressure

20.0 [mmHg]
Record name 2,2,4,4-Tetramethylpentane
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CAS No.

1070-87-7
Record name Di-tert-Butylmethane
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Record name Di-tert-Butylmethane
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Record name Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI)
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Record name 2,2,4,4-tetramethylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,4,4-tetramethylpentane?

A1: The molecular formula of this compound is C9H20, and its molecular weight is 128.25 g/mol. [] (https://www.semanticscholar.org/paper/060873bfb0ae14e32d4af8b167de1e888dc0d798)

Q2: What is the structure of this compound?

A2: this compound is a branched alkane with the following structure:

Q3: How does the structure of this compound influence its physical properties?

A3: The highly branched structure of this compound leads to weak intermolecular forces. This results in a low boiling point [] (https://www.semanticscholar.org/paper/170787b515f1376c2317d58f6c95d5e3c6e5513c) and a relatively high melting point compared to other isomers of nonane. [] (https://www.semanticscholar.org/paper/4b69033c79c5de059b6a1168eb00bbbae7e25336)

Q4: How does this compound react in the presence of deuterium over supported metal catalysts?

A4: The reaction of this compound with deuterium over supported metal catalysts like iridium, rhodium, palladium, and platinum results in exchange reactions. Four main processes have been identified: stepwise exchange, methyl-group exchange, and multiple exchanges involving αγ-diadsorbed or αδ-diadsorbed intermediates. The specific catalyst used influences which pathway is favored. [, ] (https://www.semanticscholar.org/paper/11746c7758df9db327ee437d6c3fd531751815e9, https://www.semanticscholar.org/paper/89c1789e178273baeecbd522694d94c9237a5278)

Q5: Can this compound undergo cyclisation reactions?

A5: Yes, this compound can undergo both selective and non-selective cyclisation reactions on transition metal films like iridium, rhodium, palladium, and platinum. Deuterium tracer studies reveal that the selective cyclisation proceeds through a mechanism akin to reductive elimination in organometallic chemistry. [] (https://www.semanticscholar.org/paper/d3aaaab3faa0df9aa54d09421bb3702eed3f5217)

Q6: What happens when this compound is subjected to radiolysis?

A6: Radiolysis of this compound, using either X-rays or gamma rays, leads to the formation of various radiolysis products. The product distribution is dependent on factors like temperature and the type of radiation used. Gas chromatography is typically employed to analyze the resulting mixture. [] (https://www.semanticscholar.org/paper/5680043686490d2f4aa3e00b3f4b3635003a0c85)

Q7: Is this compound a suitable solvent for photoconductivity studies?

A8: Yes, this compound's non-polar nature and relatively high electron mobility make it a suitable solvent for studying the photoconductivity of various solutes. For example, researchers have investigated the photoconductivity of anthracene in this compound under high pressure. [] (https://www.semanticscholar.org/paper/236123777c8103f227792e159ac7dca5a80ad452)

Q8: How does pressure affect the energy of excess electrons in this compound?

A9: The energy of excess electrons in this compound, represented by the conduction band energy (V0), increases with increasing pressure. This effect is less pronounced in this compound compared to linear alkanes like n-pentane. This behavior can be explained by density fluctuation theory. [] (https://www.semanticscholar.org/paper/f47ffbce445bef653516fda64763b3a734955b55)

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